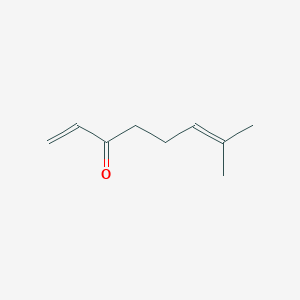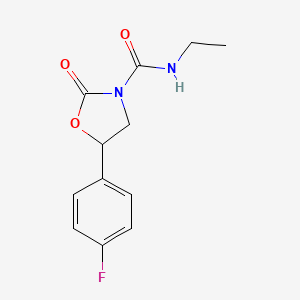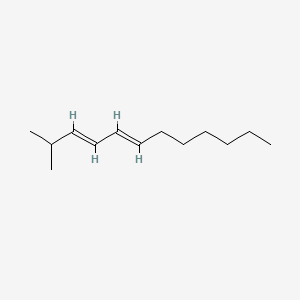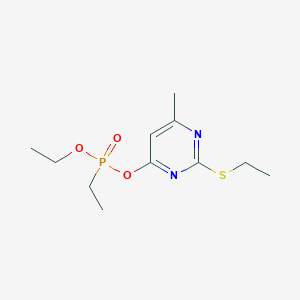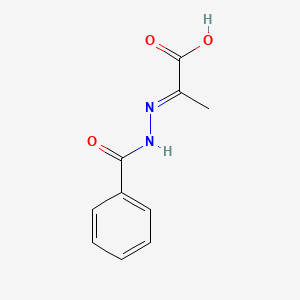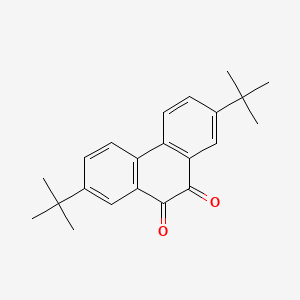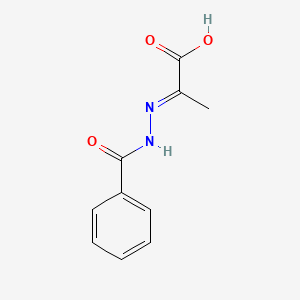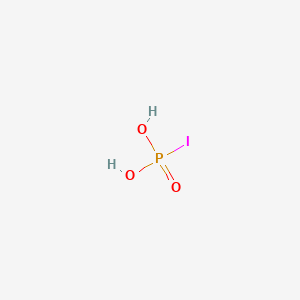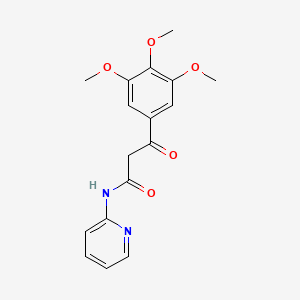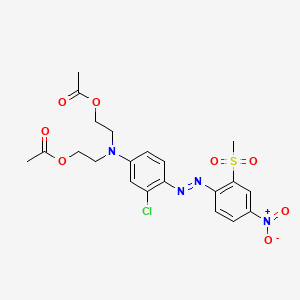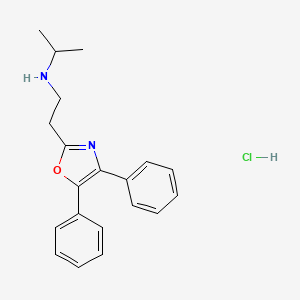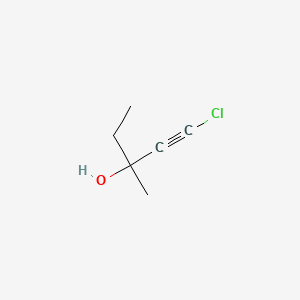
1-Chloro-3-methyl-1-pentyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H9ClO It is a derivative of 3-methyl-1-pentyn-3-ol, where one of the hydrogen atoms is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-1-pentyn-3-ol can be synthesized through the chlorination of 3-methyl-1-pentyn-3-ol. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 3-methyl-1-pentyn-3-ol derivatives.
Oxidation: 3-methyl-1-pentyn-3-one or 3-methyl-1-pentanoic acid.
Reduction: 1-chloro-3-methyl-1-penten-3-ol or 1-chloro-3-methylpentane.
Aplicaciones Científicas De Investigación
1-Chloro-3-methyl-1-pentyn-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-methyl-1-pentyn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The presence of the chlorine atom and the triple bond in its structure contributes to its reactivity and ability to form stable complexes with target molecules.
Comparación Con Compuestos Similares
3-Methyl-1-pentyn-3-ol: The parent compound without the chlorine atom.
1-Chloro-3-pentyn-3-ol: A similar compound with a different alkyl group.
3-Chloro-1-pentyn-3-ol: A positional isomer with the chlorine atom at a different position.
Uniqueness: 1-Chloro-3-methyl-1-pentyn-3-ol is unique due to the presence of both a chlorine atom and a triple bond in its structure. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
31857-86-0 |
|---|---|
Fórmula molecular |
C6H9ClO |
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
1-chloro-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C6H9ClO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3 |
Clave InChI |
QEAYVMNOZPBEII-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



